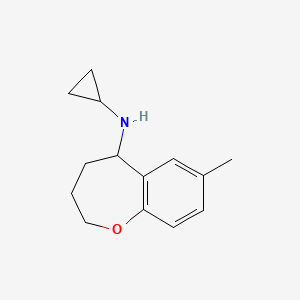

N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine, also known as CP-544, 959, is a novel compound that has gained significant attention in the scientific community due to its potential pharmacological applications. CP-544, 959 is a benzoxepin derivative that acts as a selective antagonist of the dopamine D3 receptor. The compound has been studied extensively for its potential use in the treatment of various neuropsychiatric disorders, including addiction, schizophrenia, and Parkinson's disease.

Scientific Research Applications

Synthesis Methods

- Research has shown that 1-benzazepines, which share structural similarities with N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine, can be synthesized using a [1,5]-hydride shift/7-endo cyclization sequence. This method uses 2-(aryl)cyclopropane 1,1-diester derivatives for the transformation, taking advantage of internal redox reactions (Suh, Kwon, & Kim, 2017).

- Another approach includes the stereoselective synthesis of novel 2-alkenyl tetrahydro-1-benzazepines, starting from N-alkenyl-substituted anilines. This method involves selective oxidation, intramolecular nitrone–olefin 1,3-dipolar cycloaddition, and reductive cleavage (Quintero, Palma, Nogueras, & Cobo, 2012).

Chemical Transformations

- Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been described as a method for enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors, which could be related to the transformations of compounds like N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (Lifchits & Charette, 2008).

- The synthesis of tetrahydro-1,3-oxazepines, involving the regioselective intramolecular amination of cyclopropylmethyl cation, provides insight into the chemical transformations that could be applied to N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (Skvorcova, Grigorjeva, & Jirgensons, 2015).

Application in Drug Synthesis

- A study on the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles, resulting in enantioselective synthesis of specific inhibitors, highlights potential applications in drug synthesis relevant to compounds like N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (Lifchits & Charette, 2008).

Potential Antifungal Activity

- The efficient synthesis of substituted benzannulated seven-membered O-heterocycles from cyclopropane derivatives suggests potential antifungal activity, which may be applicable to derivatives of N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (Cao et al., 2019).

properties

IUPAC Name |

N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-10-4-7-14-12(9-10)13(3-2-8-16-14)15-11-5-6-11/h4,7,9,11,13,15H,2-3,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJOLZUOQJKKMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCCCC2NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2812791.png)

amino]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate](/img/structure/B2812800.png)

![1-Naphthalen-2-ylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2812803.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2812805.png)

![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2812808.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2812811.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2812812.png)